Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates an imidazo[1,2-b]pyridazine core substituted with a 4-methoxyphenyl group at position 2, linked via a thioacetamido bridge to an ethyl benzoate moiety. Structural analogs highlight its role in medicinal chemistry research, particularly in optimizing pharmacokinetic properties through substituent variation .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-4-8-18(9-5-17)25-22(29)15-33-23-13-12-21-26-20(14-28(21)27-23)16-6-10-19(31-2)11-7-16/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDEVQPQGXABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structures have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Compounds with similar imidazo[1,2-a]pyridine structures are known to interact with their targets, leading to changes in cellular processes.
Biological Activity
Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a thioacetamido moiety enhances its interaction with biological targets. The molecular formula is , and its molecular weight is approximately 372.45 g/mol.
Research indicates that compounds similar to this compound often act as inhibitors of specific protein kinases. These enzymes play critical roles in cell signaling pathways related to cancer progression and other diseases. The compound's ability to inhibit such kinases suggests potential applications in cancer therapy, particularly in targeting tumors that exhibit overactive signaling pathways.
Anticancer Activity
A significant body of research has focused on the anticancer properties of imidazo[1,2-b]pyridazine derivatives. For instance:
- In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. IC50 values for these compounds typically range from 0.5 to 10 µM , indicating potent activity against these cells .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .
Anti-infective Activity
Emerging studies have also evaluated the anti-infective potential of this compound:
- Anti-tubercular activity has been noted in related compounds, with some showing IC50 values as low as 1.35 µM against Mycobacterium tuberculosis . This suggests that this compound may also possess similar properties.
Enzyme Inhibition Studies
The compound's structural components allow it to interact with various enzymes:
- Cholinesterase inhibition : Some derivatives have shown promising results as inhibitors against acetylcholinesterase (AChE), with IC50 values ranging from 13.62 nM to 33 nM , indicating potential use in treating neurodegenerative diseases .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for anticancer activity. Among them, one derivative exhibited an IC50 value of 0.63 µM against MCF-7 cells, suggesting strong antiproliferative effects .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinities and interaction modes of this compound with target proteins involved in cancer progression and infection processes . These studies help elucidate how structural modifications can enhance biological activity.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of various substituents. The compound can be synthesized using techniques such as:
- Condensation Reactions : Utilizing thioacetic acid derivatives and amines to form thioacetamides.
- Nucleophilic Substitution : Employing halogenated compounds to introduce functional groups at specific positions on the aromatic rings.
Spectroscopic methods such as NMR and mass spectrometry are employed for structural elucidation, confirming the presence of the desired functional groups and the overall molecular architecture .
Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. For instance:
- In vitro Studies : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
The compound's antifungal properties have also been evaluated, particularly against strains of Candida albicans. Studies suggest that certain derivatives within this class can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .
Cancer Therapy
Imidazo[1,2-b]pyridazine derivatives are being investigated for their anticancer properties. This compound may interact with specific cellular pathways involved in tumor growth and metastasis. Preliminary studies highlight its ability to induce apoptosis in cancer cell lines .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of compounds containing imidazole and pyridine moieties. This compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Structural Analogues from the Molecules 2011 Study
A 2011 study in Molecules evaluated benzoate derivatives with phenethylamino/phenethylthio linkers and heterocyclic substituents (Table 1). Key differences from the target compound include:
- Core Heterocycle : The target uses an imidazo[1,2-b]pyridazine, whereas analogs feature pyridazine (I-6230), methylpyridazine (I-6232), or isoxazole (I-6273, I-6373, I-6473) .
- Linker Type: The target employs a thioacetamido bridge, while analogs use phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) linkers. Sulfur-containing linkers (e.g., thioacetamido) may enhance lipophilicity compared to oxygen/nitrogen-based counterparts.
- Substituent Effects : The 4-methoxyphenyl group in the target could improve metabolic stability over methyl or unsubstituted aryl groups in analogs.
Table 1: Structural and Molecular Comparison
Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852376-54-6)
This compound (C₂₃H₂₁N₅O₄S, MW 463.5) shares a benzoate-thioacetamido scaffold with the target but differs in its heterocyclic core: a [1,2,4]triazolo[4,3-b]pyridazine versus imidazo[1,2-b]pyridazine .
Key Trends and Implications
Linker Flexibility: Thioacetamido bridges (target and CAS 852376-54-6) may offer better resistance to enzymatic cleavage compared to amino/oxy linkers (I-6473) .
Substituent Strategy : The 4-methoxyphenyl group in the target and CAS 852376-54-6 likely enhances membrane permeability due to moderate hydrophobicity, contrasting with polar isoxazole substituents (I-6373) .
Q & A
Advanced Research Question
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) to improve solubility, as seen in 4-[[3-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide derivatives .
- Prodrug design : Ethyl ester moieties (as in the target compound) can enhance membrane permeability, with hydrolysis in vivo to release active carboxylic acid forms .
How should researchers address stability issues during storage or in biological matrices?
Basic Research Question
- Storage conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioether group .
- Stability assays : Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC.
- Biological matrix stability : Add antioxidants (e.g., ascorbic acid) to plasma/serum samples to inhibit thiol-mediated degradation .
What computational tools are suitable for predicting binding modes and selectivity of this compound?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PIM1 kinase) .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
- Free energy calculations (MM/PBSA) : Quantify binding affinities for SAR refinement .
How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
Advanced Research Question
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .
- Pharmacodynamic (PD) markers : Measure target engagement (e.g., phospho-kinase levels) in tumor tissues via Western blot .
- Address species differences : Compare metabolic stability in human vs. murine liver microsomes .
What structural analogs of this compound have been reported, and how do their activities compare?
Basic Research Question
Key analogs include:
- Nuvisertib : A 2-(3-trifluoromethylphenyl)imidazo[1,2-b]pyridazine derivative with antineoplastic activity via kinase inhibition .
- Ethyl 6-(4-((4-methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate : Demonstrates improved cytotoxicity via dual kinase/DNA targeting .
What are the common byproducts in its synthesis, and how can they be minimized?
Basic Research Question
- Byproducts : Unreacted starting materials (e.g., 4-methoxyphenyl intermediates) or dimerization products.
- Mitigation :
- Optimize stoichiometry (e.g., 1.2 equivalents of thioacetamide reagent).
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of target kinases upon compound binding .
- Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal in kinase-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
